molecular formula C11H24N2 B1523233 2-(Azepan-1-yl)-3-methylbutan-1-amine CAS No. 929343-30-6

2-(Azepan-1-yl)-3-methylbutan-1-amine

Cat. No. B1523233
M. Wt: 184.32 g/mol
InChI Key: VCIIWOCBZLOOOM-UHFFFAOYSA-N
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Description

“2-(Azepan-1-yl)ethanol” is a compound with the CAS Number: 20603-00-3 . It has a molecular weight of 143.23 . Another related compound is “2-(azepan-1-yl)ethylamine” with a CAS Number: 55543-73-2 and a molecular weight of 170.3 .


Synthesis Analysis

A compound “2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol” has been experimentally synthesized by the petasis reaction .


Molecular Structure Analysis

The molecular structure of “2-(Azepan-1-yl)ethanol” has been analyzed using FT-IR, NMR, UV-Vis spectroscopy .


Chemical Reactions Analysis

The compound “2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol” is an alkylaminophenol compound and has been experimentally synthesized by the petasis reaction .


Physical And Chemical Properties Analysis

“2-(Azepan-1-yl)ethanol” has a molecular weight of 143.23 . Another related compound is “2-(azepan-1-yl)ethylamine” with a molecular weight of 170.3 .

Scientific Research Applications

Applications in Polymer Synthesis

The synthesis and characterization of primary amine end-functionalized polymers, such as polystyrene and poly(methyl methacrylate), have been explored through living anionic polymerization techniques. These methods involve the reaction of living anionic polymers with specific initiators to produce well-defined aliphatic primary amine α-end-functionalized polymers. Such functionalized polymers can be used in various applications, including advanced materials and nanotechnology, due to their controlled structure and the functional groups available for further modification (H. Ji, Georgios Sakellariou, J. Mays, 2007).

Enantioselective Functionalization

The development of methods for the enantioselective functionalization of saturated aza-heterocycles, such as azepanes, is crucial in drug discovery. A palladium-catalyzed enantioselective α-C–H coupling technique has been introduced to functionalize a wide range of amines. This method provides high enantioselectivities and exclusive regioselectivity for α-arylated amines, which are common structures in bioactive compounds and therapeutic agents. Such advancements in synthetic chemistry enhance the ability to produce complex molecules with specific chiral centers, beneficial for pharmaceutical applications (P. Jain, Pritha Verma, Guoqin Xia, jin-quan yu, 2016).

Ionic Liquids Synthesis

Azepane has been utilized as a starting material for synthesizing a new family of room temperature ionic liquids. The transformation of azepane into tertiary amines and subsequent quaternization reactions produce azepanium salts. These ionic liquids have applications in green chemistry and material science due to their low viscosities, high conductivities, and wide electrochemical windows. Their synthesis from azepane not only provides a route to novel ionic liquids but also offers a way to mitigate the disposal issue of azepane coproducts from the polyamide industry (T. Belhocine, Stewart A. Forsyth, H. Gunaratne, et al., 2011).

Hydroaminoalkylation for N-heterocycles Synthesis

The hydroaminoalkylation process catalyzed by tantalum has been employed to synthesize α- and β-substituted N-heterocycles directly from secondary amines and alkenes. This atom-economic reaction yields α-alkylated products such as piperidine, piperazine, and azepane with excellent regio- and diastereoselectivity. It represents a significant advancement in the synthesis of N-heterocycles, which are pivotal in pharmaceuticals and agrochemicals (Philippa R. Payne, Pierre Garcia, P. Eisenberger, Jacky C-H Yim, L. Schafer, 2013).

Safety And Hazards

The safety data sheet for “2-(Azepan-1-yl)ethanamine” indicates that it causes severe skin burns and eye damage .

properties

IUPAC Name

2-(azepan-1-yl)-3-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-10(2)11(9-12)13-7-5-3-4-6-8-13/h10-11H,3-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIIWOCBZLOOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)N1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azepan-1-yl)-3-methylbutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azepan-1-yl)-3-methylbutan-1-amine
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2-(Azepan-1-yl)-3-methylbutan-1-amine
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Reactant of Route 6
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